Stereochemical Necessity in Rivaroxaban Intermediate Synthesis – (S)- vs (R)-Enantiomer
In the patented synthesis of the oral Factor Xa inhibitor rivaroxaban, the (S)-configured amino alcohol intermediate must be derived from (S)-1-(benzylamino)-3-chloropropan-2-ol. The process described in US 9562040 explicitly requires the (S)-enantiomer; use of the (R)-enantiomer (CAS 278788-93-5) would yield the (R)-configured oxazolidinone with negligible anticoagulant activity [1]. While direct comparative yield data for the two enantiomers in this specific process are not publicly disclosed, the stereochemical mandate constitutes a binary differentiation: one enantiomer leads to the active pharmaceutical ingredient, the other does not [2].
| Evidence Dimension | Stereochemical outcome in rivaroxaban synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer (CAS 198755-87-2) yields (S)-oxazolidinone active API |
| Comparator Or Baseline | (R)-enantiomer (CAS 278788-93-5) would yield (R)-oxazolidinone, inactive |
| Quantified Difference | Qualitative binary outcome (active vs. inactive) |
| Conditions | Patented process for rivaroxaban as described in US 9562040 / WO2013046211 |
Why This Matters
For procurement, specifying the (S)-enantiomer is non-negotiable for research programs targeting rivaroxaban or related oxazolidinone APIs; purchasing the (R)-enantiomer or racemate would render the synthetic effort invalid.
- [1] US Patent 9562040. Processes for preparing Rivaroxaban. Indiana University Research and Technology Corporation. 2017. https://www.freepatentsonline.com/9562040.html View Source
- [2] Molaid MS_430962. (S)-1-(benzylamino)-3-chloropropan-2-ol – Patent References (WO2013046211A1). https://www.molaid.com/MS_430962 View Source
